![molecular formula C8H13N3O5 B13716371 (+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide CAS No. 174175-11-2](/img/structure/B13716371.png)
(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “nor-1” refers to the neuron-derived orphan receptor 1, also known as nuclear receptor subfamily 4 group A member 3. It is a nuclear receptor that belongs to the NR4A family, which also includes Nur77 and Nurr1. Nor-1 is expressed in various cells and tissues, including neurons, vascular smooth muscle cells, T lymphocytes, dendritic cells, tumor cells, heart, liver, and pancreas . It plays a critical role in regulating cell migration, neuronal synapse growth, and various pathophysiological processes .
Preparation Methods
The preparation of nor-1 involves complex synthetic routes and reaction conditions. While specific synthetic routes for nor-1 are not widely documented, general methods for preparing similar nuclear receptors involve the use of organic synthesis techniques, including the formation of carbon-nitrogen bonds and the use of protecting groups to ensure selective reactions. Industrial production methods for nor-1 are not well-established due to its specialized nature and the lack of endogenous ligands .
Chemical Reactions Analysis
Nor-1 undergoes various chemical reactions, including:
Oxidation: Nor-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert nor-1 into reduced forms, altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the nor-1 structure, modifying its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nor-1 has a wide range of scientific research applications, including:
Chemistry: Nor-1 is used to study the regulation of gene expression and the development of small molecule modulators.
Biology: It plays a role in neuronal development, cell migration, and synapse growth.
Medicine: Nor-1 is investigated for its potential involvement in neurodegenerative diseases, cardiovascular diseases, and cancer.
Mechanism of Action
Nor-1 exerts its effects by acting as a transcription factor that regulates gene expression. It binds to specific DNA sequences and modulates the transcription of target genes involved in various cellular processes. The molecular targets of nor-1 include genes related to cell survival, apoptosis, and metabolism. The pathways involved in nor-1’s mechanism of action include the calcium/calcineurin signaling pathway and the autophagic process .
Comparison with Similar Compounds
Nor-1 is unique among the NR4A family members due to its specific expression patterns and physiological roles. Similar compounds include:
Nur77 (NR4A1): Shares many characteristics with nor-1 but has distinct roles in immune response and apoptosis.
Nurr1 (NR4A2): Involved in dopaminergic neuron development and maintenance, with implications in Parkinson’s disease.
Nor-1’s uniqueness lies in its constitutive activity and lack of an accessible ligand-binding pocket, making its transcriptional activity primarily dependent on its expression level .
Properties
CAS No. |
174175-11-2 |
|---|---|
Molecular Formula |
C8H13N3O5 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
(E,2E)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide |
InChI |
InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6+ |
InChI Key |
HCUOEKSZWPGJIM-YBRHCDHNSA-N |
Isomeric SMILES |
C/C(=C\C(=N/O)\C(=O)N)/C(COC)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


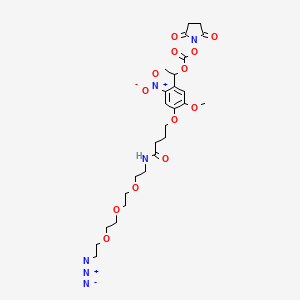
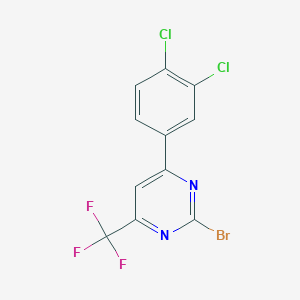
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)


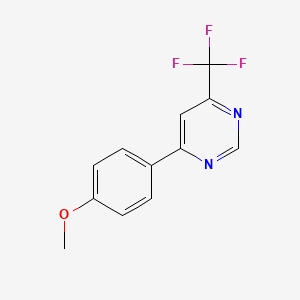


![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
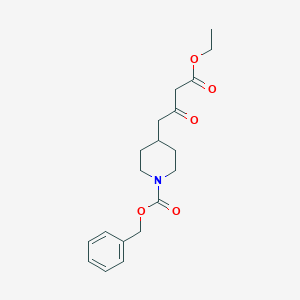
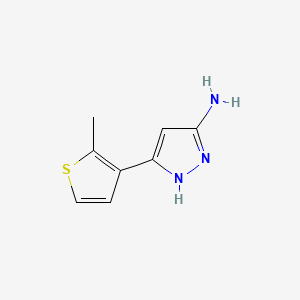
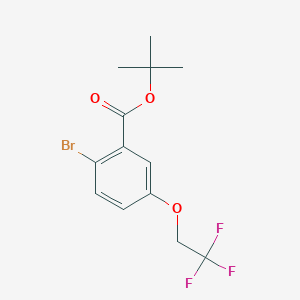
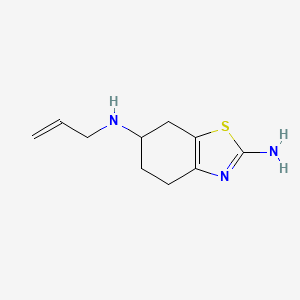
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
